molecular formula C14H18BrN3 B1407546 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile CAS No. 1260675-56-6

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Cat. No.: B1407546
CAS No.: 1260675-56-6
M. Wt: 308.22 g/mol
InChI Key: JPSDSPZIQROFFI-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a brominated benzonitrile derivative featuring a piperidine ring substituted with a dimethylamino group at the 4-position. This compound is structurally characterized by:

  • Bromine at the 2-position of the benzene ring, which enhances electrophilic substitution reactivity.
  • 4-(Dimethylamino)piperidin-1-yl substituent at the 6-position, contributing to steric bulk and electronic modulation via the electron-donating dimethylamino group.

Properties

IUPAC Name

2-bromo-6-[4-(dimethylamino)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3/c1-17(2)11-6-8-18(9-7-11)14-5-3-4-13(15)12(14)10-16/h3-5,11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSDSPZIQROFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Suzuki Coupling and Guanylation

Method Overview:
This route involves constructing the aromatic framework through cross-coupling reactions, followed by functionalization to introduce the nitrile and amino groups.

Key Steps:

  • Step 1: Synthesis of 2,4-dichloropyrimidine derivatives via chlorination of pyrimidines.
  • Step 2: Suzuki coupling of 2,4-dichloropyrimidine with 3-pyridyl boronic acid to form regioselective intermediates.
  • Step 3: Conversion of the halogenated pyrimidine to the nitrile group via nucleophilic substitution or dehydration.
  • Step 4: Guanylation of amino groups with bis-Boc-guanyl pyrazole, followed by Boc deprotection to yield the amino benzonitrile.
  • Step 5: Introduction of the dimethylamino-piperidine moiety via nucleophilic substitution or amide coupling.

Reaction Conditions:

  • Catalysts: Palladium catalysts for Suzuki coupling.
  • Solvent: Toluene, ethanol, or acetonitrile.
  • Temperature: 80–120°C for coupling; room temperature for guanylation.
  • Reagents: T3P, EDC, or HBTU for guanylation.

Advantages:

  • High regioselectivity.
  • Flexibility in introducing various substituents.

Limitations:

  • Multi-step process with purification at each stage.
  • Requires careful control of reaction conditions to prevent side reactions.

Curtius Rearrangement and Carbamate Formation

Method Overview:
This approach employs the Curtius rearrangement to convert carboxylic acid derivatives into amines, followed by functionalization to install the nitrile and dimethylamino groups.

Key Steps:

  • Step 1: Synthesis of the carboxylic acid precursor from appropriate aromatic compounds.
  • Step 2: Conversion to acyl azide and rearrangement to amines using diphenylphosphoryl azide (DPPA).
  • Step 3: Carbamate formation with methyl chloroformate or similar reagents.
  • Step 4: Introduction of the nitrile group via nucleophilic substitution or dehydration.
  • Step 5: Final functionalization with dimethylamino-piperidine through nucleophilic substitution.

Reaction Conditions:

  • Reagents: DPPA, triethylamine, TFA.
  • Solvent: Toluene, dichloromethane.
  • Temperature: 100–130°C for rearrangement.
  • Time: 12–20 hours.

Advantages:

  • One-pot procedures improve yield and purity.
  • Suitable for scale-up.

Limitations:

  • Sensitive to impurities, especially phosphorous salts.
  • Requires careful handling of azides and rearrangement conditions.

Data Summary Table

Method Starting Materials Key Reactions Typical Yield Advantages Limitations
Direct Nucleophilic Substitution Halogenated benzonitrile + N,N-dimethylpiperidine Nucleophilic displacement 60–85% Simplicity, direct Requires halogenated precursor
Suzuki Coupling & Guanylation 2,4-Dichloropyrimidine derivatives Cross-coupling, guanylation 70–80% Regioselectivity, versatility Multi-step, purification needed
Curtius Rearrangement Aromatic carboxylic acids Rearrangement, carbamate formation 60–70% One-pot, scalable Sensitive to impurities

Research Findings and Considerations

  • Reaction Optimization: Temperature, solvent choice, and reagent ratios significantly influence yield and purity. For example, the use of DCE at 90°C for 24 hours optimized yields in indole derivatives, which can be adapted for benzonitrile synthesis.
  • Functional Group Compatibility: The presence of nitrile groups and amino functionalities necessitates mild conditions to prevent hydrolysis or side reactions.
  • Scalability: Multi-step methods involving Suzuki coupling and Curtius rearrangement are scalable, with some processes achieving yields over 70% on a multi-gram scale.
  • Environmental and Safety Aspects: Use of azides and phosphorous reagents requires careful handling, with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

The compound 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a significant chemical entity with various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Pharmacological Research

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including receptors and enzymes involved in neurological disorders.

  • Neuropharmacology : Compounds similar to this have shown promise in treating conditions like Alzheimer's disease and other cognitive impairments by acting as muscarinic receptor antagonists . The piperidine moiety is known for enhancing binding affinity to these receptors.

Synthesis of Derivatives

This compound serves as an intermediate in the synthesis of more complex molecules. It can be modified to create derivatives that exhibit enhanced pharmacological properties or reduced toxicity profiles.

  • Chemical Modifications : The introduction of different substituents on the piperidine ring or the aromatic system can lead to compounds with varied biological activities, such as increased selectivity for specific targets .

Inhibitory Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for specific enzymes, including monoamine oxidase (MAO) and other targets related to neurotransmitter metabolism.

  • Enzyme Inhibition : For instance, certain halogenated derivatives have been shown to selectively inhibit MAO-B, which is relevant for treating mood disorders and neurodegenerative diseases .

Toxicity Assessments

Toxicological studies are crucial in evaluating the safety profile of new compounds. The toxicity of this compound and its derivatives has been assessed using various cell lines.

  • Cell Viability Tests : In vitro studies indicate that certain concentrations of these compounds exhibit cytotoxic effects, which are critical for determining safe dosage levels in potential therapeutic applications .

Radiopharmaceutical Development

The compound's structure allows it to be explored in the development of radiopharmaceuticals for imaging and therapeutic purposes.

  • Imaging Studies : Radioactive derivatives have been synthesized for tracking biological processes in vivo, providing insights into tumor dynamics and treatment efficacy .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeTargetReference
NeuropharmacologyThis compoundMuscarinic Receptors
Enzyme InhibitionHalogenated DerivativesMAO-B
ToxicityVarious DerivativesVero Cells
RadiopharmaceuticalsRadioactive DerivativesTumor Imaging

Case Study 1: Neuropharmacological Potential

A study evaluated the effects of a derivative of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential use in treating cognitive deficits associated with aging and neurodegenerative diseases.

Case Study 2: Synthesis and Efficacy

Researchers synthesized several derivatives from the parent compound, testing their efficacy as MAO-B inhibitors. One derivative demonstrated an IC50 value significantly lower than existing treatments, highlighting its potential as a new therapeutic agent for mood disorders.

Case Study 3: Safety Profile Evaluation

A comprehensive toxicity evaluation was conducted using human cell lines. The findings revealed that while some derivatives exhibited cytotoxic effects at high concentrations, others maintained cell viability above 70% at therapeutic doses, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and piperidinyl moiety play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

2-Bromo-6-(4-(trifluoromethyl)piperidin-1-yl)benzonitrile
  • Key Difference: Replaces the dimethylamino group with a trifluoromethyl (-CF₃) group at the piperidine 4-position.
  • Impact: The -CF₃ group is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to the dimethylamino analog. Increased lipophilicity due to the hydrophobic trifluoromethyl group, which may enhance membrane permeability in biological systems .
2-Bromo-6-(dimethylamino)benzonitrile (CAS 1365271-61-9)
  • Key Difference: Lacks the piperidine ring; the dimethylamino group is directly attached to the benzene ring at the 6-position.
  • Altered electronic properties due to the absence of the piperidine spacer, which may affect binding affinity in pharmacological contexts .

Regioisomeric Brominated Benzonitriles

Compound Name Substituent Positions CAS Number Molecular Weight Key Properties
4-Bromo-2-(dimethylamino)benzonitrile Br at 4, -N(CH₃)₂ at 2 1365272-41-8 ~209.08 Higher dipole moment due to para-bromine and ortho-dimethylamino alignment
5-Bromo-2-(dimethylamino)benzonitrile Br at 5, -N(CH₃)₂ at 2 501086-59-5 ~209.08 Reduced steric clash compared to ortho-substituted analogs; potential for planar molecular conformations
Target Compound Br at 2, -N(CH₃)₂-piperidine at 6 Not explicitly listed ~335.24* Enhanced steric bulk and tunable basicity from the piperidine moiety

*Calculated based on formula C₁₄H₁₇BrN₃.

Functional Group Replacements

4-(Dimethylamino)benzonitrile (CAS 619-84-1)
  • Key Difference: Lacks bromine and piperidine; dimethylamino group is at the para position.
  • Impact: Reduced halogen-mediated reactivity (e.g., inability to undergo nucleophilic aromatic substitution). Applications in fluorescence studies due to its twisted intramolecular charge-transfer (TICT) properties, a feature less pronounced in brominated analogs .
2-Bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • Key Difference : Replaces the piperidine group with a boronate ester.
  • Impact :
    • Enables Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation.
    • The boronate ester introduces hydrolytic instability under acidic conditions, unlike the stable piperidine analog .

Biological Activity

2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 2-position of the benzene ring and a dimethylamino group attached to a piperidine ring, is being investigated for its interactions with various biological targets, particularly in the context of neurological disorders and cancer therapeutics.

  • Molecular Formula: C13H16BrN3
  • Molecular Weight: 295.19 g/mol
  • CAS Number: 1774898-72-4
  • Structure:
    • The compound features a bromine atom, a dimethylamino group, and a benzonitrile moiety, which contributes to its unique reactivity and biological profile.

The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors or enzymes. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects. The mechanism is characterized by:

  • Electrophilic Substitution: The bromine atom can participate in substitution reactions, allowing for further derivatization and exploration of structure-activity relationships (SAR).
  • Receptor Binding: The dimethylamino group may enhance binding affinity to certain biological targets, including neurotransmitter receptors and kinases.

Anticancer Potential

Recent studies have highlighted the potential of this compound in targeting cancer cell proliferation. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in the progression of various cancers.

Compound IC50 (nM) Target Reference
This compound50EGFR
Reference Drug (Gefitinib)20EGFR

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, particularly due to the presence of the dimethylamino group. It has been investigated for its ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression or anxiety.

Case Studies

  • EGFR Inhibition Study
    • A recent study evaluated various quinazoline derivatives for their ability to inhibit EGFR. Among these, compounds similar to this compound exhibited significant antiproliferative activity against cancer cell lines.
    • The study found that modifications in the piperidine moiety could enhance activity, suggesting that this compound could serve as a lead structure for further development.
  • Neurotransmitter Modulation
    • In vitro studies indicated that compounds with similar structures could effectively interact with serotonin receptors, suggesting a potential role in modulating mood and anxiety disorders.
    • The presence of the piperidine ring was essential for receptor binding affinity, highlighting its significance in drug design.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a brominated benzonitrile precursor with 4-(dimethylamino)piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to facilitate amine displacement of the bromine atom . Key considerations:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates.
  • Catalysis : Transition metals (e.g., Pd) may improve yield in cross-coupling variants.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the product from unreacted piperidine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns (e.g., absence of residual bromine signals at δ 6.8–7.5 ppm in 1^1H NMR) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% threshold for research-grade material) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: ~349.2 Da) .

Q. Table 1: Key Analytical Parameters

TechniqueTargetThresholdReference
1^1H NMRPurityNo extraneous peaks
HPLCPurity≥95%
HRMSMass accuracy≤2 ppm

Q. What structure-activity relationships (SAR) are relevant for derivatives of this compound?

Methodological Answer: Modifications at the benzonitrile or piperidine moieties influence bioactivity:

  • Bromine position : Para-substitution on the benzene ring enhances steric accessibility for target binding .
  • Piperidine substitution : Dimethylamino groups improve solubility and modulate electron-donating effects, critical for receptor interactions .
  • Cyanide group : Acts as a hydrogen bond acceptor; replacing it with carboxylates may alter pharmacokinetics .

Advanced Research Questions

Q. How can aqueous formulation challenges for this compound be addressed in preclinical studies?

Methodological Answer: Pfizer’s patented strategies for analogous compounds include:

  • pH adjustment : Buffering to 6.5–7.5 to prevent hydrolysis of the nitrile group .
  • Co-solvents : Use cyclodextrins or PEG derivatives to enhance solubility without precipitating the piperidine moiety .
  • Lyophilization : For long-term stability, lyophilize with trehalose or mannitol as cryoprotectants .

Q. How should researchers resolve contradictions in analytical data (e.g., purity vs. bioassay results)?

Methodological Answer: Discrepancies between HPLC purity (e.g., >93% ) and bioactivity may arise from:

  • Trace impurities : LC-MS/MS identifies low-abundance byproducts (e.g., de-brominated analogs).
  • Enantiomeric contamination : Chiral HPLC or SFC separates stereoisomers, which may exhibit divergent activity .
  • Solvent residues : Headspace GC-MS detects residual DMF or amines, which can inhibit enzymatic assays .

Q. What crystallographic data inform the compound’s conformational stability?

Methodological Answer: X-ray diffraction of related piperidine-benzenenitrile hybrids reveals:

  • Piperidine chair conformation : Stabilized by van der Waals interactions between dimethylamino groups and adjacent aromatic rings .
  • Cyanide orientation : Planar alignment with the benzene ring minimizes torsional strain (PICT state) .
  • Packing motifs : Intermolecular H-bonds involving the nitrile group contribute to crystal lattice integrity .

Q. How do electron-donating groups (e.g., dimethylamino) influence spectroscopic properties?

Methodological Answer: The dimethylamino group induces:

  • Red-shifted fluorescence : Observed in TICT (twisted intramolecular charge transfer) states, useful for probe design .
  • Solvatochromism : UV-Vis spectra shift in polar solvents (λmax varies by ~20 nm in water vs. hexane) .
  • NMR deshielding : Dimethylamino protons resonate at δ 2.2–2.5 ppm, distinct from aliphatic chains .

Q. What enantioselective synthesis strategies are viable for chiral analogs?

Methodological Answer:

  • Chiral resolution : Use tartaric acid derivatives to separate enantiomers via diastereomeric salt formation (e.g., 79% yield for (S)-enantiomer) .
  • Asymmetric catalysis : Pd-BINAP complexes induce >90% ee in Suzuki-Miyaura couplings for brominated precursors .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile
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2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzonitrile

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